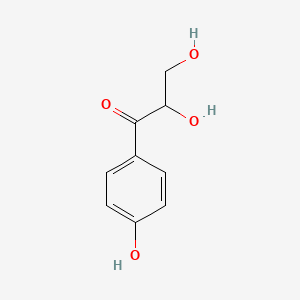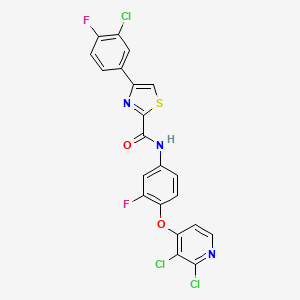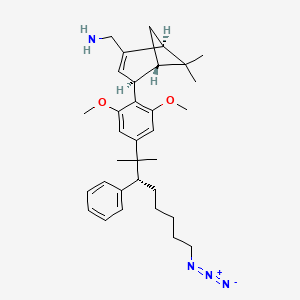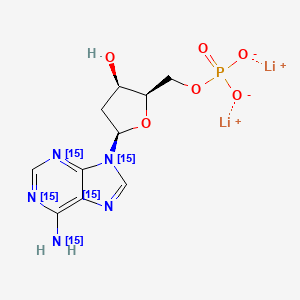
alpha-Hydroxy octadecanoyl coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Hydroxy Octadecanoyl Coenzyme A is a derivative of coenzyme A that contains a long-chain fatty acid with a hydroxyl group attached at the second carbon. This compound is commonly used in the synthesis of various lipids in biological systems. It plays a crucial role in lipid metabolism and is often used in research settings due to its stability and water-solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Octadecanoyl Coenzyme A typically involves the esterification of octadecanoic acid with coenzyme A. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Hydroxy Octadecanoyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Alpha-Keto Octadecanoyl Coenzyme A.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-Hydroxy Octadecanoyl Coenzyme A has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study lipid metabolism.
Biology: Investigated for its role in cellular processes involving lipid synthesis and degradation.
Medicine: Explored for its potential in treating metabolic disorders related to lipid metabolism.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations
Mécanisme D'action
Alpha-Hydroxy Octadecanoyl Coenzyme A exerts its effects by acting as a carrier of acyl groups within cells. It participates in acyl transfer reactions, which are essential for the synthesis and degradation of lipids. The compound interacts with various enzymes, such as acyl-CoA synthetase and acyl-CoA dehydrogenase, to facilitate these processes. The molecular targets and pathways involved include the tricarboxylic acid cycle and beta-oxidation of fatty acids .
Comparaison Avec Des Composés Similaires
- Alpha-Hydroxy Stearoyl Coenzyme A
- Alpha-Hydroxy Palmitoyl Coenzyme A
- Alpha-Hydroxy Myristoyl Coenzyme A
Comparison: Alpha-Hydroxy Octadecanoyl Coenzyme A is unique due to its specific chain length and the presence of a hydroxyl group at the second carbon. This structural feature influences its reactivity and interaction with enzymes compared to other similar compounds. For instance, Alpha-Hydroxy Stearoyl Coenzyme A has a similar structure but differs in the length of the fatty acid chain, which can affect its solubility and metabolic pathways .
Propriétés
Formule moléculaire |
C39H70N7O18P3S |
|---|---|
Poids moléculaire |
1050.0 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31+,32?,33+,37-/m1/s1 |
Clé InChI |
OJQMIXCIJFLULT-WRAMAXHKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

